molecular formula C17H13ClN4O2 B2357260 3-(2-chlorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 1285535-60-5

3-(2-chlorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No. B2357260
M. Wt: 340.77
InChI Key: XRMRKERUXCUOTL-VXLYETTFSA-N
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Description

3-(2-chlorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C17H13ClN4O2 and its molecular weight is 340.77. The purity is usually 95%.
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Scientific Research Applications

Corrosion Protection

One notable application of carbohydrazide-pyrazole compounds is in corrosion protection. A study by Paul, Yadav, and Obot (2020) investigated the behavior of similar compounds, specifically (E)-5-amino-3-(4-methoxyphenyl)-N′-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-4-carbohydrazide and its analogs, in corrosion protection of mild steel in hydrochloric acid solution. They demonstrated significant inhibition efficiency, indicating potential application in industrial corrosion prevention (Paul, Yadav, & Obot, 2020).

Molecular Dynamics and Docking Studies

Vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, as conducted by Pillai et al. (2017), provide insights into the industrial and biological importance of pyrazole derivatives. Their study contributes to understanding the chemical's properties and potential interactions with biological systems (Pillai et al., 2017).

Anticancer Potential

Zheng et al. (2009) synthesized novel 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazone derivatives and investigated their effects on A549 lung cancer cell growth. They discovered that these compounds, particularly one derivative, exhibited high growth inhibitory effects and induced apoptosis in lung cancer cells, highlighting their potential as anticancer agents (Zheng et al., 2009).

Helix and Supramolecular Cage-Like Structures Formation

Hazra et al. (2011) explored the formation of helix, double helix, and supramolecular cage-like structures through the self-assembly of vanadium(V) ions and pyrazole-based polydentate ligands. Their study provides insights into the structural versatility of these compounds in coordination chemistry and material science (Hazra et al., 2011).

Antimicrobial Evaluation

Carbohydrazide-pyrazole compounds have also been evaluated for their antimicrobial properties. Ningaiah et al. (2014) synthesized novel pyrazole integrated 1,3,4-oxadiazoles and assessed their antimicrobial activity. They identified compounds with potent to weak antimicrobial activity, suggesting potential applications in combating microbial infections (Ningaiah et al., 2014).

properties

IUPAC Name

3-(2-chlorophenyl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2/c18-13-7-3-2-6-12(13)14-9-15(21-20-14)17(24)22-19-10-11-5-1-4-8-16(11)23/h1-10,23H,(H,20,21)(H,22,24)/b19-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMRKERUXCUOTL-VXLYETTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

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